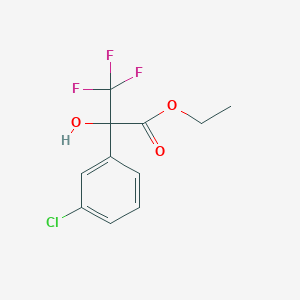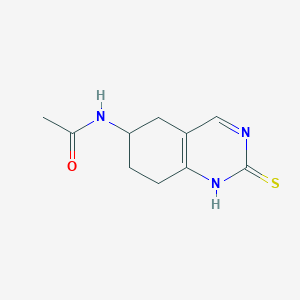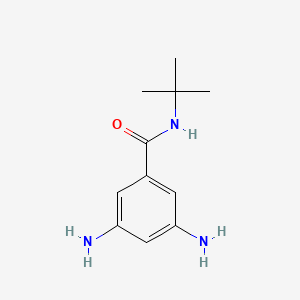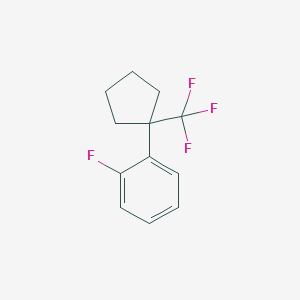
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a hydroxypropionic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid and ethyl diazoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as rhodium or copper complexes. The reaction proceeds through a series of steps, including the formation of an intermediate diazo compound, followed by cyclization and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-oxopropionic acid ethyl ester
Reduction: Formation of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
- 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-oxopropionic acid ethyl ester
- 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid methyl ester
Uniqueness
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is unique due to its combination of a trifluoromethyl group and a chlorophenyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C11H10ClF3O3 |
|---|---|
Poids moléculaire |
282.64 g/mol |
Nom IUPAC |
ethyl 2-(3-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-18-9(16)10(17,11(13,14)15)7-4-3-5-8(12)6-7/h3-6,17H,2H2,1H3 |
Clé InChI |
AZGHEVSBRNAGQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=CC=C1)Cl)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)

![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)

![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)

![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
